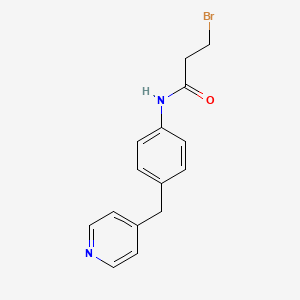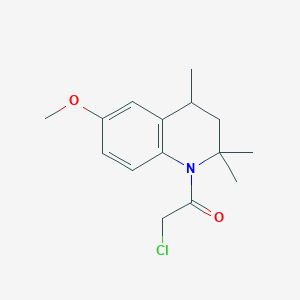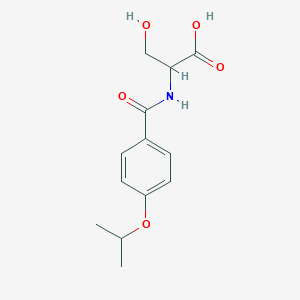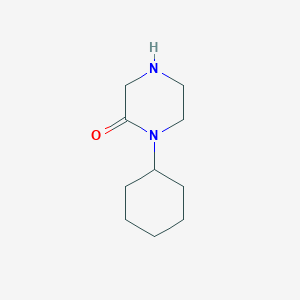![molecular formula C11H12ClN3OS B1364286 5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861408-36-8](/img/structure/B1364286.png)
5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group .
Scientific Research Applications
Synthesis and Characterization
Microwave Assisted Synthesis
This compound has been used in a rapid synthesis process under microwave irradiation. A study described the synthesis of various derivatives using this compound as a key intermediate (Raval et al., 2010).
Synthesis of Biologically Active Compounds
Researchers synthesized triazole derivatives incorporating this chemical structure, highlighting its role in forming biologically active compounds (D'Souza et al., 2020).
Corrosion Inhibition
- Inhibition of Steel Corrosion: A study utilized derivatives of this compound as corrosion inhibitors for mild steel in acidic environments. These inhibitors showed efficiency in protecting steel surfaces (Yadav et al., 2013).
Antimicrobial and Antioxidant Activities
Antimicrobial Properties
Some derivatives of this compound have been tested for antimicrobial activities against various bacteria and fungi, showing promising results (Tien et al., 2016).
Antioxidant Evaluation
Novel derivatives containing this chemical structure were synthesized and evaluated for their antioxidant activities. The presence of electron-releasing groups in these compounds enhanced their antioxidant potential (Maddila et al., 2015).
Cancer Research
- DNA Methylation Inhibition: New derivatives of this compound were studied for their anti-tumor activity and effects on tumor DNA methylation levels, indicating potential applications in cancer research (Hovsepyan et al., 2018).
Mechanism of Action
Target of Action
Compounds with a triazole ring, like “5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol”, often have antifungal properties. They can inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes .
Mode of Action
The inhibition of ergosterol synthesis by triazole compounds leads to a disruption of the fungal cell membrane’s structure and function, impairing the growth and proliferation of the fungal cells .
Biochemical Pathways
The primary pathway affected by such compounds would be the ergosterol biosynthesis pathway. By inhibiting lanosterol 14α-demethylase, these compounds prevent the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol in the fungal cell membrane .
Result of Action
The ultimate effect of such compounds is the inhibition of fungal growth and proliferation. This can lead to the clearance of fungal infections in the host organism .
Biochemical Analysis
Biochemical Properties
5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target proteins, affecting their function. Moreover, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and potency . In vitro studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods. In vivo studies have indicated that long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity and effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound can influence its efficacy and potency.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of the compound can determine its interactions with various biomolecules and its overall biological effects.
Properties
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-3-4-8(12)9(5-7)16-6-10-13-14-11(17)15(10)2/h3-5H,6H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJNWDUKNFYIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390781 | |
| Record name | 5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861408-36-8 | |
| Record name | 5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364203.png)
![N-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl]-succinamic acid](/img/structure/B1364207.png)
![[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid](/img/structure/B1364209.png)
![2-(3-Methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B1364210.png)
![4-(2-{4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B1364217.png)


![4-[2-[4-(Butanoylamino)benzoyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364220.png)

![2-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364229.png)
![2-[[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364230.png)
![2-[[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364232.png)


